1-(3-Benzyl-2-iminobenzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol 1-(3-Benzyl-2-iminobenzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol Selective modulator of G protein-coupled inward rectifier K (GIRK); High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 488745-62-6
VCID: VC0005861
InChI: InChI=1S/C24H25N3O2/c1-18-11-13-21(14-12-18)29-17-20(28)16-27-23-10-6-5-9-22(23)26(24(27)25)15-19-7-3-2-4-8-19/h2-14,20,25,28H,15-17H2,1H3
SMILES: CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N(C2=N)CC4=CC=CC=C4)O
Molecular Formula: C24H25N3O2
Molecular Weight: 387.5 g/mol

1-(3-Benzyl-2-iminobenzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol

CAS No.: 488745-62-6

Inhibitors

VCID: VC0005861

Molecular Formula: C24H25N3O2

Molecular Weight: 387.5 g/mol

1-(3-Benzyl-2-iminobenzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol - 488745-62-6

CAS No. 488745-62-6
Product Name 1-(3-Benzyl-2-iminobenzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol
Molecular Formula C24H25N3O2
Molecular Weight 387.5 g/mol
IUPAC Name 1-(3-benzyl-2-iminobenzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol
Standard InChI InChI=1S/C24H25N3O2/c1-18-11-13-21(14-12-18)29-17-20(28)16-27-23-10-6-5-9-22(23)26(24(27)25)15-19-7-3-2-4-8-19/h2-14,20,25,28H,15-17H2,1H3
Standard InChIKey IVYCKUSKZRQYJC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N(C2=N)CC4=CC=CC=C4)O
Canonical SMILES CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N(C2=N)CC4=CC=CC=C4)O
Description Selective modulator of G protein-coupled inward rectifier K (GIRK); High Quality Biochemicals for Research Uses
Synonyms 1-(3-Benzyl-2-iminobenzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol; VU-0160573; VU573
PubChem Compound 2947522
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator